molecular formula C6H9Br2NSSi B13461442 2,4-Dibromo-5-(trimethylsilyl)thiazole CAS No. 139669-98-0

2,4-Dibromo-5-(trimethylsilyl)thiazole

Cat. No.: B13461442
CAS No.: 139669-98-0
M. Wt: 315.10 g/mol
InChI Key: DIWPCQGPKLPMGI-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(trimethylsilyl)thiazole is a heterocyclic compound with the molecular formula C6H9Br2NSSi. It is a derivative of thiazole, characterized by the presence of two bromine atoms and a trimethylsilyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-(trimethylsilyl)thiazole typically involves the bromination of 5-(trimethylsilyl)thiazole. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-(trimethylsilyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for cross-coupling reactions.

Major Products Formed:

    Substituted Thiazoles: Products formed by nucleophilic substitution.

    Oxidized or Reduced Thiazoles: Products formed by oxidation or reduction reactions.

    Coupled Products: Complex molecules formed by cross-coupling reactions.

Scientific Research Applications

2,4-Dibromo-5-(trimethylsilyl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(trimethylsilyl)thiazole is primarily based on its ability to undergo various chemical reactions, altering its structure and reactivity. The bromine atoms and the trimethylsilyl group play crucial roles in these reactions, influencing the compound’s electronic properties and reactivity. The thiazole ring can interact with biological targets, such as enzymes or receptors, leading to potential biological effects.

Comparison with Similar Compounds

    2,4-Dibromothiazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    5-(Trimethylsilyl)thiazole: Lacks the bromine atoms, leading to different chemical behavior.

    2,5-Dibromothiazole: Similar structure but different substitution pattern, affecting its reactivity and applications.

Uniqueness: 2,4-Dibromo-5-(trimethylsilyl)thiazole is unique due to the presence of both bromine atoms and the trimethylsilyl group, which confer distinct electronic and steric properties. This makes it a versatile building block in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

(2,4-dibromo-1,3-thiazol-5-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br2NSSi/c1-11(2,3)5-4(7)9-6(8)10-5/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWPCQGPKLPMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2NSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284828
Record name 2,4-Dibromo-5-(trimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139669-98-0
Record name 2,4-Dibromo-5-(trimethylsilyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139669-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-5-(trimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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